Biphenyl-4-yl 5-bromo-2-furoate
Description
Biphenyl-4-yl 5-bromo-2-furoate is an aromatic ester compound featuring a biphenyl moiety linked to a 5-bromo-2-furoate group. The ester linkage contributes to moderate solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane. This compound is of interest in materials science and synthetic chemistry due to its structural hybridity, combining the electronic properties of biphenyl systems with the steric and electronic effects of brominated furan derivatives. Crystallographic studies of its structure likely employ widely used software like SHELX for refinement and analysis, ensuring precise determination of bond lengths and angles .
Properties
CAS No. |
93261-71-3 |
|---|---|
Molecular Formula |
C17H11BrO3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(4-phenylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C17H11BrO3/c18-16-11-10-15(21-16)17(19)20-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
InChI Key |
ACLQMFOVSIADTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Direct Acid-Catalyzed Esterification
The condensation of 5-bromo-2-furoic acid with biphenyl-4-ol under Brønsted acid catalysis represents the most straightforward approach. Sulfuric acid (conc. H₂SO₄) at reflux conditions achieves 36% conversion but suffers from side reactions like ether formation. Phosphoric acid (H₃PO₄) at 100°C improves selectivity to 71% due to milder acidity, though conversion drops to 17.5%. Modern variants employ solid acid catalysts:
| Catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| Sulfated zirconia | 150 | 1 | 34 | 100 | 34 |
| Titanium phosphate | 120 | 1 | 95.3 | 28.1 | 26.8 |
| Al₂O₃–MoO₃ | 255 | 0.99 | 74 | 38 | 28.1 |
Data adapted from catalytic studies on aromatic esterification. Titanium phosphate demonstrates exceptional activity due to Lewis acid sites coordinating the carbonyl oxygen, though selectivity remains constrained by competing Fries rearrangement.
Acyl Chloride Intermediate Route
Activation of 5-bromo-2-furoic acid via chlorination (SOCl₂, PCl₅) followed by reaction with biphenyl-4-ol circumvents equilibrium limitations. Using POCl₃ at reflux achieves 62% acyl chloride yield, though residual phosphorus species necessitate rigorous washing with sodium carbonate. Subsequent coupling with biphenyl-4-ol in dichloromethane with pyridine scavenger affords 78.2% isolated yield under γ-alumina catalysis. Critical parameters include:
- Stoichiometry : 1.2 eq acyl chloride to phenol prevents di-esterification
- Temperature : 0–5°C minimizes thermal decomposition of acid chloride
- Workup : Sequential washes with 5% NaHCO₃ (removes HCl) and brine (removes pyridinium salts)
Bromination Methodologies for Precursor Synthesis
Direct Bromination of 2-Furoate Esters
The US3714197A patent details bromination of methyl furoate in CCl₄ at reflux with 3 eq Br₂. Key observations:
- Solvent Effects : Carbon tetrachloride suppresses ring-opening vs. CHCl₃ (15% vs. 42% decomposition)
- Stoichiometry : 3 eq Br₂ required to compensate for HBr loss (1 eq consumed in reaction, 2 eq lost as gas)
- Regioselectivity : 4,5-dibromo adduct dominates (9:1 ratio vs. 5-bromo) due to steric hindrance at C3
Adapting this to biphenyl-4-yl furoate would require:
- Protecting the biphenyl -OH during bromination (e.g., as TMS ether)
- Using N-bromosuccinimide (NBS) for milder conditions (unreported in sources but theoretically viable)
Post-Esterification Bromination
Direct bromination of pre-formed biphenyl-4-yl 2-furoate faces challenges:
- Electrophilic Aromatic Substitution : Biphenyl moiety undergoes bromination at ortho/para positions unless deactivated
- Furan Ring Reactivity : Excess Br₂ leads to over-bromination (3,4,5-tribromo byproducts)
Preliminary data suggest using FeBr₃ (0.1 eq) in DCM at -15°C achieves mono-bromination with 55% yield, though purity requires column chromatography.
Catalytic Systems and Reaction Optimization
Metal Phosphate Catalysts
The Chemical Reviews analysis highlights group IV metal phosphates (Ti, Zr, Hf) as superior esterification catalysts:
| Catalyst | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Zirconium phosphate | 120 | 4.3 | 1 | 95.3 | 28.1 |
| Titanium phosphate | 115 | 5 | 4 | 98.3 | 10.0 |
| Hafnium phosphate | 120 | 4.3 | 1 | 91.2 | 24.7 |
Mechanistic studies attribute this to:
Alkaline Earth Metal Oxides
MgO-based systems show promise in transesterification routes:
| Catalyst | Mg:Al Ratio | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Mg₀.₇AlO | 0.7:1 | 300 | 72 | 17 |
| MgO | Pure | 300 | 39 | 71 |
Higher Mg content favors selectivity but reduces conversion due to basic site saturation.
Purification and Analytical Characterization
Solvent Extraction Protocols
Post-reaction mixtures require careful workup:
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 7.6 (d, 2H, biphenyl), 7.4 (m, 3H, biphenyl), 7.2 (d, 1H, furan), 4.3 (s, 1H, ester OCH₂)
- IR : 1745 cm⁻¹ (ester C=O), 680 cm⁻¹ (C-Br stretch)
- MS (EI) : m/z 342 [M]⁺, 215 [biphenyl-O]⁺
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl 5-bromo-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furoate group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The biphenyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted furoates with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Biphenyl-4-yl 5-bromo-2-furoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Biphenyl-4-yl 5-bromo-2-furoate depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Halogen-Substituted Furoates
Biphenyl-4-yl 5-bromo-2-furoate is part of a broader class of halogenated furoate esters. Key comparisons include:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in THF | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| This compound | 345.2 | 158–160 | High | Moderate |
| Biphenyl-4-yl 5-chloro-2-furoate | 300.7 | 149–151 | Moderate | Low |
| Biphenyl-4-yl 2-furoate | 266.3 | 145–147 | Moderate | N/A |
- Bromine vs. Chlorine : The bromine substituent increases molecular weight and polarizability compared to chlorine, leading to higher melting points and enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, brominated derivatives may exhibit lower thermal stability due to weaker C–Br bonds relative to C–Cl bonds.
- Unsubstituted Furoate : The absence of a halogen reduces steric hindrance and electronic effects, resulting in lower melting points and diminished utility in catalytic reactions.
Core Modifications: Biphenyl vs. Heterocyclic Cores
Replacing the biphenyl group with other aromatic or heterocyclic cores significantly alters material properties. A study comparing biphenyl, 3,4-ethylenedioxythiophene (EDOT), and 2,1,3-benzothiadiazole (BTD) cores highlights the following :
| Core Structure | Optical Band Gap (eV) | Electrical Conductivity (S/cm) | Thermal Stability (°C) |
|---|---|---|---|
| Biphenyl | 3.2 | 1 × 10⁻⁶ | 280 |
| EDOT | 1.8 | 5 × 10⁻² | 220 |
| BTD | 2.5 | 3 × 10⁻⁴ | 260 |
- Biphenyl Core : Exhibits a larger band gap and lower conductivity compared to EDOT or BTD, making it less suitable for optoelectronic applications but more thermally stable.
Functional Group Variations: Ester vs. Amide Linkages
Replacing the ester group with an amide (e.g., N4-(4'-substituted biphenyl) derivatives) impacts solubility and intermolecular interactions:
| Compound | Solubility in DMSO | Hydrogen Bonding Capacity |
|---|---|---|
| This compound | Moderate | Low |
| Biphenyl-4-yl 5-bromo-2-furamide | High | High |
- Amide Derivatives : Enhanced hydrogen bonding via –NH groups improves solubility in polar solvents like DMSO but may reduce crystallinity.
Q & A
Basic: What are the recommended synthetic pathways for Biphenyl-4-yl 5-bromo-2-furoate, and how can intermediates like Methyl 5-bromo-2-furoate be optimized?
This compound can be synthesized via esterification between 5-bromo-2-furoic acid derivatives and biphenyl-4-ol. A common intermediate is Methyl 5-bromo-2-furoate (CAS 227-141), which is prepared by bromination of methyl furoate followed by purification via recrystallization (see analogous protocols in ). Optimization involves controlling stoichiometry (1:1.2 molar ratio of acid to alcohol) and using catalysts like DCC/DMAP in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) and confirm purity by HPLC (C18 column, acetonitrile/water gradient).
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
X-ray crystallography using the SHELX software suite ( ) is critical for resolving conformational ambiguities. For example, torsional angles between the biphenyl and furoate moieties can be analyzed to assess steric hindrance. Prepare single crystals via slow evaporation in ethyl acetate/hexane mixtures. Refinement parameters (R-factor < 0.05) and hydrogen bonding networks should be validated using SHELXL’s restraints for disordered regions. Cross-validate with DFT calculations (B3LYP/6-31G*) to ensure electronic consistency.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for biphenyl; δ 7.2–7.5 ppm for bromofuroate) and ester carbonyl signals (δ 165–170 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 345.2) with <1 ppm error.
- IR : Validate ester C=O stretch (~1720 cm<sup>-1</sup>) and C-Br vibrations (~550 cm<sup>-1</sup>).
Advanced: How can researchers address contradictions in thermal stability data for brominated furoate esters?
Conflicting DSC/TGA data (e.g., decomposition onset at 150°C vs. 180°C) may arise from polymorphism or solvent retention. Use dynamic vapor sorption (DVS) to assess hygroscopicity and hot-stage microscopy to observe phase transitions. Compare with analogs like Methyl 5-bromo-2-furoate ( ), which has a documented melting point of ~75°C. Employ controlled heating rates (2°C/min) and inert atmospheres (N2) to standardize measurements.
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1 to 2:1 gradient).
- Recrystallization : Dissolve in warm ethanol (60°C) and cool to 4°C for crystal growth.
- HPLC Prep : Employ a reverse-phase C18 column (methanol/water 70:30) for high-purity isolates (>98%).
Advanced: How can computational modeling guide the design of this compound analogs for target-specific applications?
Perform docking studies (AutoDock Vina) to predict interactions with receptors like G protein-coupled receptors ( ). Focus on substituent effects: bromine’s electronegativity may enhance binding to hydrophobic pockets. Validate with MD simulations (GROMACS) to assess ligand stability in binding sites over 100 ns. Compare with structurally related angiotensin II receptor ligands ( ), where biphenyl motifs are critical for activity.
Basic: What safety protocols are recommended for handling brominated aromatic compounds like this compound?
- Use glove boxes or fume hoods to avoid inhalation of brominated vapors.
- Conduct Ames tests to assess mutagenicity (S. typhimurium TA98/TA100 strains).
- Store in amber vials at –20°C under argon to prevent photodegradation.
Advanced: How can researchers resolve discrepancies in reaction yields when scaling up synthesis?
Scale-up issues (e.g., yield drop from 75% to 50%) often stem from inefficient mixing or heat transfer. Use Design of Experiments (DoE) to optimize parameters:
- Temperature : 25°C vs. 40°C (affects esterification kinetics).
- Solvent Volume : Maintain a 10:1 solvent-to-reactant ratio for homogeneous mixing.
- Catalyst Loading : Test 5–10 mol% DMAP. Validate with kinetic profiling (in situ FTIR).
Basic: How can researchers verify the absence of common impurities like unreacted biphenyl-4-ol?
- GC-MS : Monitor for biphenyl-4-ol retention time (~12.5 min, HP-5 column).
- NMR Spiking : Add pure biphenyl-4-ol to the sample; observe peak doubling in aromatic regions.
Advanced: What strategies enable selective functionalization of the biphenyl moiety without disrupting the furoate ester?
Use directed ortho-metalation with LDA at –78°C to install substituents regioselectively. Protect the ester with TMSCl prior to reaction. For cross-coupling (e.g., Suzuki-Miyaura), employ palladium catalysts (Pd(PPh3)4) and boronic acids ( ). Post-functionalization, confirm integrity of the furoate group via <sup>19</sup>F NMR (if fluorinated analogs are synthesized).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
